6-Bromo-5-methylpicolinimidamide
Description
Properties
Molecular Formula |
C7H8BrN3 |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
6-bromo-5-methylpyridine-2-carboximidamide |
InChI |
InChI=1S/C7H8BrN3/c1-4-2-3-5(7(9)10)11-6(4)8/h2-3H,1H3,(H3,9,10) |
InChI Key |
OSHFAQCLIUMRSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=N)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects: Bromine vs. Chlorine: Bromine in this compound offers superior leaving-group ability compared to chlorine in 4-Amino-6-chloro-2-methylpyrimidine, making it more reactive in cross-coupling reactions .
Functional Group Comparison: Imidamide vs. Carboxamide: The imidamide group in the target compound provides two NH₂ groups, which could form stronger hydrogen bonds than the single amide in 4-Amino-5-imidazolecarboxamide hydrochloride. This may enhance selectivity for proteases or nucleotide-binding proteins.
Biological Relevance: Compounds like 4-Amino-6-bromoquinoline and 4-Amino-5-imidazolecarboxamide hydrochloride are established in kinase and antimetabolite research, respectively. The target compound’s unique structure may fill a niche in targeting bromodomain-containing proteins or metalloenzymes.
Research Findings and Limitations
- Synthetic Utility : Brominated pyridines are prized for their versatility in medicinal chemistry, but the imidamide group in This compound introduces synthetic challenges, such as sensitivity to acidic conditions .
- Biological Data Gap: No direct studies on the target compound’s bioactivity were identified in the evidence. However, analogs like 4-Amino-6-hydroxynicotinic acid demonstrate that hydroxyl or amino groups at position 4/6 correlate with antioxidant or antiviral effects, suggesting testable hypotheses for the target compound.
Preparation Methods
Synthetic Route Overview
This method, adapted from a patented protocol for 6-bromo-2-pyridinecarboxylic acid derivatives, involves sequential diazotization, bromination, and oxidation starting from 6-amino-2-methylpyridine (Figure 1).
Step 1: Diazotization and Bromination
6-Amino-2-methylpyridine is treated with hydrobromic acid (HBr) and bromine at −20°C to −10°C, followed by sodium nitrite (NaNO₂) at 0–15°C. The reaction proceeds via in situ generation of a diazonium intermediate, which undergoes bromination at the 6-position.
Step 2: Oxidation to Carboxylic Acid
The resulting 6-bromo-2-methylpyridine is oxidized using nitric acid (HNO₃) or potassium permanganate (KMnO₄) at 50–80°C to yield 6-bromo-2-pyridinecarboxylic acid.
Step 3: Amidoxime Formation and Cyclization
The carboxylic acid is converted to an acyl chloride (e.g., using thionyl chloride) and coupled with amidoximes (e.g., 2-pyridinylamidoxime) under basic conditions. Subsequent cyclization via potassium hydroxide in dimethyl sulfoxide (DMSO) yields 6-bromo-5-methylpicolinimidamide.
Table 1: Key Reaction Parameters for Diazotization-Bromination-Oxidation
| Parameter | Conditions/Values | Source |
|---|---|---|
| Diazotization temperature | −20°C to −10°C | |
| Bromine stoichiometry | 1.1–1.3 equiv relative to amine | |
| Oxidation yield | 65–78% | |
| Cyclization efficiency | 70–85% (dependent on base) |
Direct Amidination of 6-Bromo-5-methylpicolinonitrile
Methodology
This approach, inspired by picolinimidamide syntheses, employs 6-bromo-5-methylpicolinonitrile as the starting material. The nitrile group is directly converted to an amidine via reaction with ammonium chloride (NH₄Cl) and sodium methoxide (NaOMe) in methanol.
Reaction Mechanism
The nitrile undergoes nucleophilic attack by ammonia (generated in situ from NH₄Cl and NaOMe), forming an intermediate imidate, which tautomerizes to the amidine product.
Table 2: Optimization Data for Direct Amidination
| Variable | Optimal Value | Yield | Source |
|---|---|---|---|
| Temperature | 100–160°C | 73% | |
| NH₄Cl stoichiometry | 1.2 equiv | 68–73% | |
| Solvent | Anhydrous methanol | – |
Advantages :
-
Single-step synthesis reduces purification complexity.
Limitations :
-
Requires strict temperature control to prevent decomposition.
-
Limited scalability due to exothermic ammonia release.
Coupling of Amidoximes with Acyl Chlorides
Procedure
Derived from heterocyclic drug discovery protocols, this method involves:
-
Synthesis of 6-bromo-5-methylpicolinoyl chloride from the corresponding carboxylic acid.
-
Reaction with 2-pyridinylamidoxime in chloroform under reflux.
-
Base-mediated cyclization (e.g., KOH/DMSO) to form the imidamide core.
Critical Observations :
Table 3: Comparative Yields for Acyl Chloride Coupling
| Acyl Chloride Derivative | Amidoxime Partner | Yield (%) | Source |
|---|---|---|---|
| 6-Bromo-5-methylpicolinoyl chloride | 2-Pyridinylamidoxime | 82 | |
| 6-Bromo-5-methylpicolinoyl chloride | 3-Pyridinylamidoxime | 76 |
Analysis of Method Efficacy
Yield and Purity Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Bromo-5-methylpicolinimidamide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves halogenation and imidamide formation. For example, bromination of a methylpicolinimidamide precursor using N-bromosuccinimide (NBS) in acetic acid achieves regioselective substitution at the 6-position . Post-synthesis, purity is validated via Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy to confirm functional groups (e.g., imidamide NH stretches at ~3300 cm⁻¹) and bromine incorporation (e.g., C-Br vibrations at 550–650 cm⁻¹) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for quantifying impurities <1% .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.5–8.5 ppm for pyridine ring) and methyl groups (δ 2.3–2.6 ppm). Bromine’s inductive effect deshields adjacent carbons, shifting ¹³C signals upfield .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 230.0 (C₇H₈BrN₃⁺) .
- X-ray Crystallography : Resolve spatial arrangement of bromine and methyl substituents for structure-activity relationship (SAR) studies .
Q. What nucleophilic substitution reactions are feasible with this compound?
- Reaction Design : The bromine atom at C6 is highly reactive due to electron withdrawal from the pyridine ring, enabling SNAr (nucleophilic aromatic substitution) . Common nucleophiles include amines (yielding 6-amino derivatives) and thiols. Reaction conditions (e.g., DMF at 80°C with K₂CO₃) influence selectivity and byproduct formation . Kinetic studies using HPLC-MS are advised to monitor intermediate formation .
Advanced Research Questions
Q. How can contradictions in biological activity data between this compound analogs be resolved?
- Analytical Framework :
- Triangulation : Cross-validate data using orthogonal assays (e.g., enzyme inhibition vs. cellular cytotoxicity) .
- Meta-Analysis : Compare substituent effects across analogs (e.g., 3-Bromo-6-methylpicolinic acid vs. 5-Bromo-4-hydroxypicolinic acid) to identify structure-dependent trends .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of bromine/methyl groups on binding affinity .
Q. What strategies optimize halogenation reactions for this compound derivatives?
- Optimization Parameters :
- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance electrophilicity at C6 .
- Catalyst Screening : Pd(OAc)₂ improves yield in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) .
- Temperature Control : Low temperatures (−20°C) minimize competing elimination pathways .
Q. How does the bromine substituent influence regioselectivity in downstream reactions?
- Mechanistic Insight : Bromine’s electron-withdrawing effect increases electrophilicity at C6, directing nucleophilic attack to this position. Comparative studies with non-brominated analogs (e.g., 6-Methylpicolinimidamide) show reduced reactivity at C6, confirming bromine’s role . Isotopic labeling (e.g., ⁸¹Br NMR) tracks substitution pathways .
Data Contradiction & Validation
Q. What methodologies ensure reliability in conflicting solubility or stability data?
- Best Practices :
- Standardized Protocols : Use consistent solvent systems (e.g., PBS pH 7.4 for solubility assays) .
- Accelerated Stability Studies : Expose compounds to 40°C/75% RH for 4 weeks, monitoring degradation via LC-MS .
- Collaborative Validation : Share samples with independent labs to replicate results .
Q. How can researchers reconcile discrepancies in SAR studies between in vitro and in vivo models?
- Approach :
- Pharmacokinetic Profiling : Measure bioavailability and metabolite formation (e.g., oxidative dehalogenation) .
- Proteomic Mapping : Identify off-target interactions using affinity chromatography-mass spectrometry .
Comparative Studies
Q. How do this compound and its 3-bromo isomer differ in reactivity?
- Key Differences : The 6-bromo isomer exhibits higher electrophilicity due to proximity to the electron-deficient pyridine nitrogen. In contrast, the 3-bromo analog (e.g., 3-Bromo-6-methylpicolinic acid) shows enhanced hydrogen-bonding capacity via the carboxylic acid group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
